molecular formula C10H7N3O B569671 Pyrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 114722-60-0

Pyrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B569671
CAS No.: 114722-60-0
M. Wt: 185.186
InChI Key: BNKZAGNSCZCLIN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a quinoxaline scaffold. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a visible light-mediated ring opening and cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic protocols has been demonstrated through gram-scale synthesis. The operational simplicity and catalyst-free nature of the synthesis make it a viable candidate for industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]quinoxalin-4(5H)-one

Recent advancements in synthetic methodologies have enabled efficient production of this compound. Notable methods include:

  • One-Pot Synthesis : A transition metal-free one-pot amidation/N-arylation reaction has been developed, allowing for straightforward synthesis from readily available starting materials. This method enhances yield and reduces environmental impact by minimizing the use of toxic reagents .
  • Eco-Compatible Catalysis : Innovative approaches utilizing eco-friendly catalysts have been reported, facilitating the synthesis of derivatives while allowing extensive functionalization for drug discovery .

Key Synthetic Pathways

MethodologyDescriptionReference
One-Pot AmidationTransition metal-free synthesis from pyrazoles and alkylamines.
Eco-Friendly CatalysisUse of sustainable catalysts for the synthesis of triazole-fused derivatives.
Direct AmidationCatalytic amidation using dimethyl carbonate as a solvent and reagent for N-methylation.

Anti-Inflammatory Properties

Research has demonstrated the anti-inflammatory potential of this compound derivatives. A library of related compounds was screened for their ability to inhibit lipopolysaccharide-induced nuclear factor κB transcriptional activity. Notably, several compounds exhibited significant anti-inflammatory activity with IC50 values under 50 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary investigations revealed promising results that warrant further optimization .

Case Studies

  • Anti-Inflammatory Screening : A study identified two potent compounds (13i and 16) with notable selectivity towards inflammatory pathways involving mitogen-activated protein kinases (MAPKs) .
  • Antimicrobial Evaluation : Derivatives showed activity against multiple strains of bacteria and fungi, suggesting broad-spectrum antimicrobial potential .

Applications in Drug Discovery

The versatility of this compound as a scaffold in drug design is evident from its incorporation into various therapeutic candidates:

  • Anticancer Agents : The compound's derivatives have shown promise in targeting cancer cell proliferation pathways.
  • Antimicrobial Agents : Ongoing research focuses on developing new derivatives aimed at combating antibiotic-resistant infections.

Potential Therapeutic Areas

Application AreaDescription
Anti-inflammatoryDevelopment of novel anti-inflammatory drugs targeting specific pathways.
AntimicrobialFormulation of new antibiotics based on structural modifications of the core compound.
AnticancerExploration of compounds as inhibitors of cancer cell growth and metastasis.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antineoplastic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Pharmacological Relevance

  • PI3Kα Inhibition : Derivatives like compound 49b exhibit potent PI3Kα inhibitory activity (IC50 = 0.24 μM) and isoform selectivity, validated via virtual screening and structural optimization .
  • Opioid Receptor Modulation : Copper-catalyzed derivatives show antagonistic effects at opioid receptors (e.g., EC50 < 5 μM for compounds 3d and 3g ) .

Comparison with Structurally Related Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines share a fused pyrazole-pyrimidine core but differ in nitrogen positioning, leading to distinct biological profiles:

Feature Pyrazolo[1,5-a]quinoxalin-4(5H)-one Pyrazolo[1,5-a]pyrimidines
Core Structure Pyrazole fused to quinoxaline Pyrazole fused to pyrimidine
Key Targets PI3Kα, opioid receptors TTK, PDE4, CDK2
Synthesis Transition metal-free amidation/N-arylation Suzuki–Miyaura coupling, nucleophilic substitution
Potency IC50 = 0.24 μM (PI3Kα) 200-fold increased PDE4 inhibition via scaffold optimization
Selectivity Moderate isoform selectivity over PI3Kβ/γ Improved cell activity and oral bioavailability vs. pyrazolotriazines
  • Mechanistic Insights : Pyrazolo[1,5-a]pyrimidines mimic ATP to block kinase activity, competing for ATP-binding pockets in CDK2 and TTK .
  • Structural Optimization : Substituents at hydrophobic regions enhance physicochemical properties while retaining potency (e.g., polar groups in TTK inhibitors) .

Triazolo[1,5-a]quinoxalin-4(5H)-ones

Triazoloquinoxalines replace the pyrazole ring with a triazole, altering binding interactions:

  • Synthesis: Ugi four-component reactions with azides yield triazoloquinoxalines, leveraging cycloaddition chemistry .
  • A3 Adenosine Receptor (AR) Modulation: 2-Aryl derivatives (e.g., 4-methoxyphenyl-substituted compound 76) show affinity for bovine and human ARs, mirroring SAR profiles of pyrazoloquinolines .

Imidazo[1,5-a]quinoxalin-4(5H)-ones

These compounds feature an imidazole ring fused to quinoxaline:

  • Synthesis : Visible light-promoted divergent synthesis using g-C₃N₄ catalysis or electrochemical methods with paraformaldehyde .

Pyrazolo[1,5-a]pyrazin-4(5H)-ones

Structurally distinct due to a pyrazine ring instead of quinoxaline:

  • Anticancer Activity : Derivatives like 3o inhibit A549 lung cancer cells via autophagy modulation (IC50 ≈ 10 μM) .
  • Synthesis : One-pot protocols from pyrazole-3-carboxylic acids, forming intermediates like 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .

Structural and Functional Analysis

The pharmacological profile of this compound derivatives is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., carboxamides) enhance PI3Kα binding , while hydrophobic aryl groups improve opioid receptor antagonism .
  • Ring Size and Heteroatoms: Quinoxaline’s larger aromatic system may facilitate π-π stacking in kinase binding pockets, whereas pyrimidine-based analogs favor ATP mimicry .

Biological Activity

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused ring system combining pyrazole and quinoxaline moieties, which contributes to its potential therapeutic applications, including antimicrobial, antineoplastic, and anti-inflammatory properties. This article reviews the biological activity of this compound, presenting data from various studies, including synthesis methods, mechanisms of action, and case studies.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods. A notable approach involves a one-pot transition metal-free procedure that combines easily prepared pyrazoles with primary alkylamines. This method allows for efficient formation of the fused ring system through nucleophilic aromatic substitution reactions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The compound's mechanism appears to involve disruption of bacterial DNA synthesis and cell wall integrity .

Antineoplastic Activity

The antineoplastic potential of this compound has been highlighted in several studies. For instance, recent research identified derivatives of this compound as inhibitors of the PI3Kα pathway, which is crucial in cancer cell proliferation. One derivative demonstrated an IC50 value of 0.24 µM against PI3Kα and effectively inhibited the proliferation of cancer cell lines such as Kasumi-1 and T47D with IC50 values of 1.64 µM and 1.82 µM respectively . The mechanism underlying its antitumor activity involves interference with DNA synthesis and induction of apoptosis in cancer cells.

Anti-inflammatory Activity

Recent investigations have also revealed the anti-inflammatory properties of this compound derivatives. These compounds were shown to inhibit key signaling pathways involved in inflammation, particularly those mediated by mitogen-activated protein kinases (MAPKs). Molecular docking studies suggested that these compounds could effectively bind to ERK2 and JNK3, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against clinically relevant pathogens. The results indicated that certain substitutions on the quinoxaline ring significantly enhanced antibacterial potency. For example, compounds with electron-withdrawing groups exhibited improved activity against S. aureus compared to their unsubstituted counterparts.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines demonstrated that specific derivatives of this compound could inhibit cell proliferation effectively. One compound was noted for its ability to induce G0/G1 phase arrest in the cell cycle while promoting apoptosis through caspase activation pathways. This suggests a dual mechanism involving both cell cycle regulation and apoptotic signaling.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial : Disruption of DNA synthesis and inhibition of enzymes critical for bacterial survival.
  • Antineoplastic : Inhibition of PI3Kα signaling pathways leading to reduced cancer cell proliferation.
  • Anti-inflammatory : Modulation of MAPK pathways affecting cytokine production and inflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives?

Methodological Answer:

  • Transition metal-free one-pot synthesis : React 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines to form an amide intermediate, followed by intramolecular N-arylation via nucleophilic aromatic substitution .
  • Copper-catalyzed oxidative [3+2]-annulation : Combine quinoxalin-2(1H)-ones with oxime-O-acetates to generate C2N1 synthons, enabling hydrazine-free C–C and N–N bond formation. Oxidative aromatization yields the final product .
  • Microwave-assisted synthesis : Accelerate cyclization steps for pyrazolo[1,5-a]quinoxaline derivatives, improving regioselectivity and reducing reaction time .

Q. How to assess the antiproliferative activity of this compound derivatives in lung cancer cells?

Methodological Answer:

  • Cell line selection : Use A549 (human lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) cells, as these models are well-characterized for studying NSCLC .
  • Dose-response assays : Treat cells with derivatives (e.g., 1–100 μM) for 48–72 hours and measure viability via MTT or SRB assays. Include cisplatin as a positive control .
  • Validation assays : Confirm apoptosis using Annexin V/PI staining and caspase-3/7 activation assays. For autophagy, monitor LC3-II accumulation via Western blot .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer:

  • Systematic substituent variation : Modify substituents at positions 3, 5, and 7 to evaluate their impact on bioactivity. For example, bulky groups at position 3 enhance selectivity for cancer cell lines .
  • Comparative assays : Test derivatives across multiple cell lines (e.g., A549 vs. H322) to identify context-dependent effects. Cross-validate using 3D spheroid models .
  • Computational modeling : Perform molecular dynamics simulations to correlate electronic/steric properties with activity. Use tools like AutoDock Vina to predict binding affinities .

Q. What experimental approaches distinguish apoptosis from autophagy in this compound-induced cell death?

Methodological Answer:

  • Biochemical markers :

  • Apoptosis : Measure caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot).
  • Autophagy : Quantify LC3-II/LC3-I ratio and p62 degradation. Use bafilomycin A1 to block autophagosome-lysosome fusion .
    • Morphological analysis : Perform transmission electron microscopy (TEM) to visualize autophagic vacuoles and apoptotic bodies .
    • Pharmacological inhibition : Co-treat with Z-VAD-FMK (apoptosis inhibitor) or 3-methyladenine (autophagy inhibitor) to confirm mechanism .

Q. How to optimize molecular docking studies for this compound derivatives targeting opioid receptors?

Methodological Answer:

  • Receptor preparation : Use crystallographic data (e.g., hKOR PDB ID 6B73) for docking. Optimize protonation states with PROPKA .
  • Ligand preparation : Generate 3D conformers using OMEGA. Apply the OPLS4 force field for energy minimization .
  • Binding validation : Perform alanine scanning mutagenesis (e.g., T111A in hKOR) to confirm critical hydrogen bonds. Validate with radioligand displacement assays .

Q. What strategies improve reaction selectivity in the cycloaddition of benzimidazolium ylides to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones?

Methodological Answer:

  • Solvent and catalyst tuning : Use DMF with Cs₂CO₃ to favor intramolecular cyclization over competing pathways. Avoid protic solvents to minimize byproduct formation .
  • Temperature control : Conduct reactions at 80–100°C to stabilize intermediates and reduce side reactions. Monitor progress via TLC or HPLC .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on ylides to enhance regioselectivity for quinoxaline products .

Properties

IUPAC Name

5H-pyrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZAGNSCZCLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721276
Record name Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114722-60-0
Record name Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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